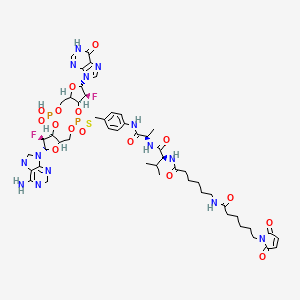
CL845-PAB-Ala-Val-C5-MC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL845-PAB-Ala-Val-C5-MC is a conjugatable ligand for the stimulator of interferon genes (STING) pathway. This compound is synthesized from the proprietary cyclic dinucleotide CL845 and is designed for bioconjugation. It is primarily used in scientific research for its ability to bind to STING, a protein that plays a crucial role in the immune response to cytosolic DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL845-PAB-Ala-Val-C5-MC involves the conjugation of the cyclic dinucleotide CL845 with a para-aminobenzoic acid (PAB) linker, followed by the addition of alanine (Ala) and valine (Val) residues, and finally the attachment of a maleimide group (C5-MC). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: CL845-PAB-Ala-Val-C5-MC primarily undergoes bioconjugation reactions. These reactions involve the formation of covalent bonds between the compound and other biomolecules, such as proteins or peptides.
Common Reagents and Conditions: Common reagents used in the bioconjugation reactions of this compound include reducing agents like dithiothreitol (DTT) and catalysts like N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous buffers at physiological pH and temperature.
Major Products: The major products formed from the bioconjugation reactions of this compound are conjugates of the compound with various biomolecules. These conjugates retain the ability to bind to STING and activate the immune response.
Scientific Research Applications
CL845-PAB-Ala-Val-C5-MC has a wide range of applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the STING pathway and its role in the immune response to cytosolic DNA. The compound is also used in the development of immunotherapeutic agents, such as antibody-drug conjugates (ADCs) and antigen-adjuvant conjugates (AACs). These conjugates are designed to enhance the immune response to cancer cells and infectious agents.
Mechanism of Action
The mechanism of action of CL845-PAB-Ala-Val-C5-MC involves its binding to the STING protein. Upon binding, the compound activates the STING pathway, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This activation triggers an immune response that helps to eliminate cancer cells and infectious agents. The PAB linker ensures the accessibility of the compound to the protease cathepsin B, which cleaves the linker and releases the active STING ligand.
Comparison with Similar Compounds
CL845-PAB-Ala-Val-C5-MC is unique in its ability to conjugate with various biomolecules and activate the STING pathway. Similar compounds include other STING agonists, such as CL656 and STG-982. These compounds also target the STING pathway but differ in their chemical structure and conjugation capabilities. This compound stands out due to its proprietary cyclic dinucleotide structure and its ability to form stable bioconjugates with a wide range of biomolecules.
List of Similar Compounds:- CL656
- STG-982
- STG-968
Properties
Molecular Formula |
C51H64F2N14O16P2S |
|---|---|
Molecular Weight |
1261.1 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanamide |
InChI |
InChI=1S/C51H64F2N14O16P2S/c1-27(2)39(64-34(69)11-6-4-8-18-55-33(68)10-7-5-9-19-65-35(70)16-17-36(65)71)49(74)62-28(3)47(72)63-30-14-12-29(13-15-30)22-86-85(77)79-21-32-42(37(52)50(81-32)66-25-60-40-44(54)56-23-57-45(40)66)82-84(75,76)78-20-31-43(83-85)38(53)51(80-31)67-26-61-41-46(67)58-24-59-48(41)73/h12-17,23-28,31-32,37-39,42-43,50-51H,4-11,18-22H2,1-3H3,(H,55,68)(H,62,74)(H,63,72)(H,64,69)(H,75,76)(H2,54,56,57)(H,58,59,73)/t28-,31+,32+,37+,38+,39+,42+,43+,50+,51+,85?/m1/s1 |
InChI Key |
NOYLKEKRSPLWJH-YZCPQBKDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


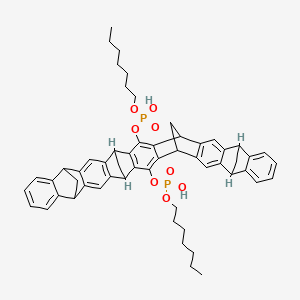
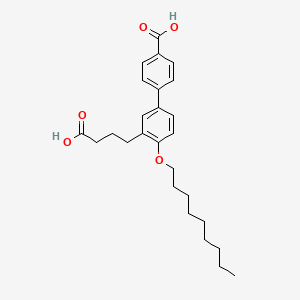
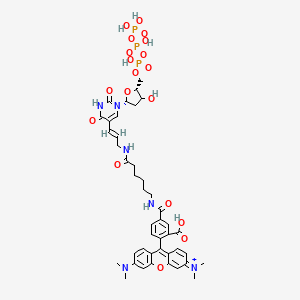
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
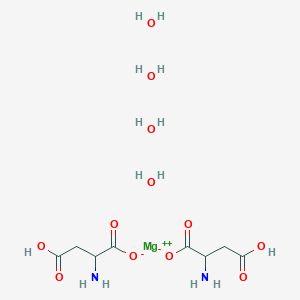
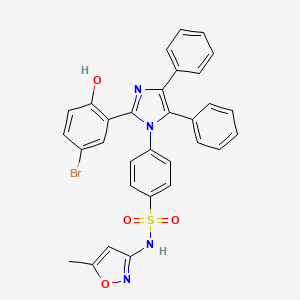
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)
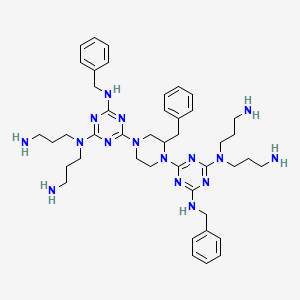
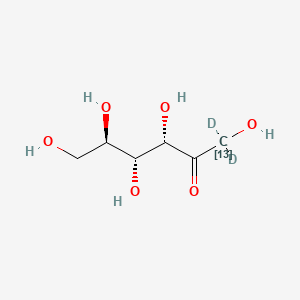
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
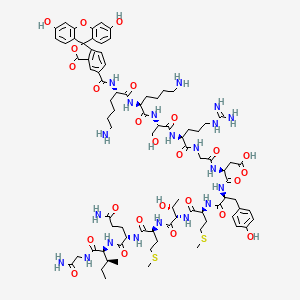
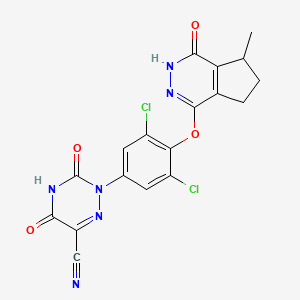

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
